1,1,1,3,3,3-Hexafluoro-2-(methoxymethyl)propane
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-(methoxymethyl)propane is a fluorinated organic compound with the molecular formula C4H4F6O. It is known for its high ionizing power and polarity, making it a valuable solvent in various chemical reactions, particularly in the field of peptide chemistry .
Preparation Methods
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(methoxymethyl)propane typically involves the reaction of hexafluoroacetone with methanol under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1,1,3,3,3-Hexafluoro-2-(methoxymethyl)propane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-(methoxymethyl)propane has several scientific research applications:
Biology: Its high polarity and ionizing power make it useful in various biological assays and sample preparations.
Medicine: It is investigated for its potential use in drug delivery systems due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-(methoxymethyl)propane exerts its effects is primarily through its high polarity and ionizing power. These properties enable it to facilitate various chemical reactions, particularly those involving covalent reagents. It acts as a solvent that can stabilize reaction intermediates and transition states, thereby enhancing reaction rates and yields .
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-(methoxymethyl)propane can be compared with other fluorinated compounds such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: Similar in structure but with a hydroxyl group instead of a methoxy group.
Sevoflurane: A fluorinated ether used as an inhalational anesthetic.
The uniqueness of this compound lies in its combination of high polarity, ionizing power, and the presence of a methoxy group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(methoxymethyl)propane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6O/c1-12-2-3(4(6,7)8)5(9,10)11/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVBEDJNUXEECS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380747 | |
Record name | 1,1,1,3,3,3-Hexafluoro-2-(methoxymethyl)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
382-30-9 | |
Record name | 1,1,1,3,3,3-Hexafluoro-2-(methoxymethyl)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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